N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Description
N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.327. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly its interactions with various biological targets and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O. The compound features a furo[3,2-b]pyridine core with a carboxamide functional group and a 2,5-dimethylphenyl substituent , which contributes to its unique chemical properties. The structural arrangement is crucial for its reactivity and biological activity.
Structural Representation
Component | Description |
---|---|
Molecular Formula | C16H18N2O |
Core Structure | Furo[3,2-b]pyridine |
Functional Group | Carboxamide |
Substituent | 2,5-Dimethylphenyl |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps. Recent advancements in microwave-assisted organic synthesis have improved the efficiency and yield of these synthetic routes by providing controlled heating and optimized reaction conditions.
Synthetic Pathway
- Starting Materials : Identify appropriate precursors for the furo[3,2-b]pyridine framework.
- Reactions : Carry out reactions such as cyclization and amide formation under microwave conditions.
- Purification : Use chromatography techniques to isolate the desired compound.
Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes and receptors involved in critical signaling pathways.
- G Protein-Coupled Receptor Kinase 2 (GRK2) : The compound acts as an inhibitor of GRK2, which is involved in regulating G protein-coupled receptors (GPCRs), impacting numerous physiological processes including inflammation and cancer progression.
- Phosphoinositide-Specific Phospholipase C-Gamma (PLCγ) : It also interacts with PLCγ, influencing phosphoinositide signaling pathways that are crucial for cellular responses.
Case Studies and Research Findings
-
Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
Study Reference Effect Observed Decreased TNF-α levels by 50% Inhibition of IL-6 production -
Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines.
Cancer Type IC50 (µM) Breast Cancer 15 Lung Cancer 10 Colon Cancer 20
Toxicity Assessment
The toxicity of this compound was evaluated using hemolytic assays. Results indicated non-toxic effects at concentrations up to 200 µM.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-5-11(2)13(8-10)19-17(20)16-9-14-15(21-16)7-6-12(3)18-14/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPCKXMTSJICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.